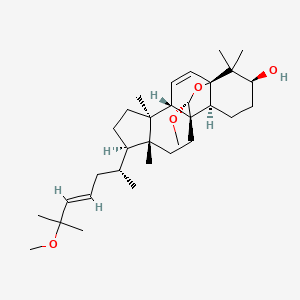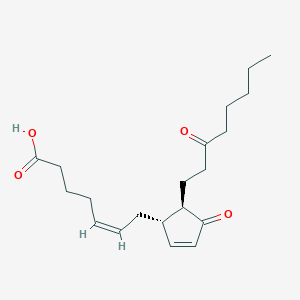
Fatty Acid ethyl ester Standard Pack
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Fatty Acid ethyl ester Standard pack contains a series of nine fatty acid ethyl esters. Each pack contains 100 mg of the ethyl esters of the following fatty acids: stearic, myristic, linoleic, linolenic, arachidonic, oleic, palmitic, lauric, and palmitoleic.
Applications De Recherche Scientifique
Role in Flavor Compound Synthesis
Fatty acid ethyl esters (FAEEs) are key in flavor compound synthesis in food and beverage fermentation, especially in alcoholic beverages. The metabolic pathways and enzymology of FAEE biosynthesis are crucial in the production of these flavor compounds. Studies have identified specific genes in Saccharomyces cerevisiae, such as EHT1 and EEB1, that encode enzymes for medium-chain FAEE synthesis and hydrolysis, significantly impacting flavor profile development (Saerens et al., 2006).
Biodiesel Production
FAEEs have applications in biodiesel production. Specific research has focused on optimizing metabolic pathways in S. cerevisiae for FAEE production, particularly in stable chromosomal integration, ensuring consistency during large-scale industrial production. This involves expressing genes like ws2 and modifying acetyl-CoA and fatty acid metabolism, leading to a marked improvement in FAEE yields (de Jong et al., 2015).
Analysis as Markers of Alcohol Consumption
In forensic science, FAEEs are used as markers of alcohol consumption. Their presence in hair segments provides a long-term indicator of alcohol abuse. Concentration levels of FAEEs in hair are significantly different among alcoholics, social drinkers, and teetotalers, making them reliable markers for excessive alcohol consumption (Auwärter et al., 2001).
Industrial Applications
FAEEs find diverse applications in various industries. They are used in pharmaceutical, cosmetic, and food industries, and their phase equilibria at reduced pressures are crucial for the design, optimization, and operation of facilities producing or using them as fuels. The Cubic-Plus-Association Equation of State has been applied to predict vapor-liquid equilibria of systems composed of fatty acid esters, enhancing the understanding of their behavior under various conditions (Oliveira et al., 2014).
Enzymatic Synthesis Research
Research has delved into the enzymatic synthesis of FAEEs, particularly in the context of flavor enhancement in beverages. Studies have explored the molecular mechanisms of enzymes like LIP05 from Monascus purpureus, which catalyzes FAEE synthesis under aqueous conditions. This research has implications for improving flavor profiles in products like Baijiu (Zhao et al., 2023).
Propriétés
Origine du produit |
United States |
|---|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




